6-Bromo-3-methylimidazo[1,2-A]pyridine 6-Bromo-3-methylimidazo[1,2-A]pyridine
Brand Name: Vulcanchem
CAS No.: 1216222-91-1
VCID: VC20849926
InChI: InChI=1S/C8H7BrN2/c1-6-4-10-8-3-2-7(9)5-11(6)8/h2-5H,1H3
SMILES: CC1=CN=C2N1C=C(C=C2)Br
Molecular Formula: C8H7BrN2
Molecular Weight: 211.06 g/mol

6-Bromo-3-methylimidazo[1,2-A]pyridine

CAS No.: 1216222-91-1

Cat. No.: VC20849926

Molecular Formula: C8H7BrN2

Molecular Weight: 211.06 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-3-methylimidazo[1,2-A]pyridine - 1216222-91-1

Specification

CAS No. 1216222-91-1
Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
IUPAC Name 6-bromo-3-methylimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C8H7BrN2/c1-6-4-10-8-3-2-7(9)5-11(6)8/h2-5H,1H3
Standard InChI Key MZGGKPUJKHDJAN-UHFFFAOYSA-N
SMILES CC1=CN=C2N1C=C(C=C2)Br
Canonical SMILES CC1=CN=C2N1C=C(C=C2)Br

Introduction

Chemical Identity and Structure

6-Bromo-3-methylimidazo[1,2-A]pyridine belongs to the imidazo[1,2-a]pyridine family, which represents an important class of nitrogen-containing heterocyclic compounds. The compound consists of a fused ring system with an imidazole ring connected to a pyridine moiety. The presence of the bromine substituent at position 6 and the methyl group at position 3 contributes to its distinct chemical behavior and biological profile.

The structural configuration of this compound enables it to participate in various chemical reactions and biological interactions. The nitrogen atoms in the imidazole ring provide sites for hydrogen bonding and coordination with biological targets, while the bromine atom serves as a potential site for further functionalization through substitution reactions. This versatility makes 6-Bromo-3-methylimidazo[1,2-A]pyridine particularly valuable in medicinal chemistry and drug discovery programs.

Identification Parameters

The compound is characterized by several identification parameters that facilitate its recognition and analysis in laboratory settings. Table 1 presents the key identification parameters of 6-Bromo-3-methylimidazo[1,2-A]pyridine.

ParameterValue
CAS Number1216222-91-1
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
IUPAC Name6-bromo-3-methylimidazo[1,2-a]pyridine
Standard InChIInChI=1S/C8H7BrN2/c1-6-4-10-8-3-2-7(9)5-11(6)8/h2-5H,1H3
Standard InChIKeyMZGGKPUJKHDJAN-UHFFFAOYSA-N
SMILESCC1=CN=C2N1C=C(C=C2)Br
European Community (EC) Number866-484-8
ChEMBL IDCHEMBL4545976

These identification parameters are essential for researchers working with this compound, providing standardized information that ensures accurate communication and reproducibility in scientific studies .

Physical and Chemical Properties

6-Bromo-3-methylimidazo[1,2-A]pyridine possesses distinct physical and chemical properties that influence its behavior in various experimental conditions and biological systems. Understanding these properties is crucial for predicting its reactivity, solubility, and potential applications in pharmaceutical development.

The compound exhibits characteristic spectroscopic properties that aid in its identification and purity assessment. These include specific absorption patterns in ultraviolet-visible spectroscopy, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The presence of the bromine atom contributes to its unique spectroscopic signature, particularly in mass spectrometry where isotope patterns are distinctive.

From a chemical reactivity perspective, 6-Bromo-3-methylimidazo[1,2-A]pyridine can undergo various transformations. The bromine atom at position 6 serves as a reactive site for nucleophilic substitution and cross-coupling reactions, making this compound a valuable intermediate in the synthesis of more complex molecules. Additionally, the imidazole moiety provides opportunities for further functionalization through electrophilic substitution reactions and coordination with metal ions.

Solubility and Stability

The solubility profile of 6-Bromo-3-methylimidazo[1,2-A]pyridine affects its handling, formulation, and bioavailability in biological systems. While specific solubility data is limited in the available literature, compounds of this class typically exhibit moderate solubility in common organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide. The presence of the nitrogen atoms in the heterocyclic system contributes to potential hydrogen bonding interactions with protic solvents.

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 6-Bromo-3-methylimidazo[1,2-A]pyridine, reflecting the importance of this compound in chemical research. These methods vary in complexity, efficiency, and scalability, providing researchers with multiple options depending on their specific requirements and available resources.

The synthesis of 6-Bromo-3-methylimidazo[1,2-A]pyridine typically involves the construction of the imidazo[1,2-a]pyridine core followed by functionalization with the bromine atom and methyl group. Alternatively, the synthesis may begin with an appropriately substituted pyridine derivative that undergoes cyclization to form the desired imidazo[1,2-a]pyridine system. The choice of synthetic route depends on factors such as the availability of starting materials, desired yield, and the presence of sensitive functional groups.

Classical Synthetic Approaches

Classical approaches to synthesizing 6-Bromo-3-methylimidazo[1,2-A]pyridine often involve the reaction of 2-aminopyridine derivatives with α-haloketones or α-haloacetaldehyde, followed by bromination at the 6-position. This methodology takes advantage of the nucleophilic character of the amino group in 2-aminopyridine to initiate the cyclization process.

Another common approach involves the condensation of 2-aminopyridines with carbonyl compounds containing a good leaving group, such as α-bromoketones. The reaction proceeds through an initial nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization and dehydration to form the imidazole ring. Subsequent bromination at position 6 yields the desired product.

Modern Synthetic Strategies

Recent advances in synthetic methodology have led to more efficient and selective approaches for preparing 6-Bromo-3-methylimidazo[1,2-A]pyridine. These modern strategies often employ transition metal catalysis, microwave irradiation, or flow chemistry techniques to improve reaction rates, yields, and selectivity.

For instance, palladium-catalyzed cross-coupling reactions provide a powerful tool for introducing the bromine substituent at position 6 under mild conditions. Similarly, C-H activation methodologies enable direct functionalization of the imidazo[1,2-a]pyridine scaffold, offering more streamlined synthetic routes with fewer steps and higher atom economy.

Biological Activity and Applications

Research into the biological activity of 6-Bromo-3-methylimidazo[1,2-A]pyridine has revealed promising properties that could be exploited for therapeutic applications. The compound demonstrates significant antimicrobial activity, potentially addressing the growing need for novel antimicrobial agents in the face of increasing antimicrobial resistance.

Studies have shown that 6-Bromo-3-methylimidazo[1,2-A]pyridine interacts with various biological targets, including enzymes and proteins involved in microbial growth and survival. This broad-spectrum activity suggests potential applications in developing new antibacterial and antifungal agents. Additionally, investigations have indicated potential antitumor activity, opening avenues for cancer research.

Pharmacological Mechanisms

The pharmacological effects of 6-Bromo-3-methylimidazo[1,2-A]pyridine are believed to stem from its ability to interact with key biological targets. One significant mechanism involves its interaction with cytochrome P450 enzymes, which play crucial roles in drug metabolism and detoxification processes.

This interaction with cytochrome P450 has important implications for the compound's pharmacokinetics and potential drug-drug interactions. When administered with other medications, 6-Bromo-3-methylimidazo[1,2-A]pyridine may influence their metabolism, affecting their efficacy and safety profiles. This property highlights the need for careful consideration when developing therapeutic applications involving this compound.

Structure-Activity Relationships

Understanding the structure-activity relationships (SARs) of 6-Bromo-3-methylimidazo[1,2-A]pyridine and its analogs provides valuable insights for rational drug design. Research suggests that the position and nature of substituents on the imidazo[1,2-a]pyridine scaffold significantly influence biological activity.

Related Compounds

The imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives exhibiting diverse biological activities. Several compounds share structural similarities with 6-Bromo-3-methylimidazo[1,2-A]pyridine, each with unique properties and applications.

These related compounds often differ in the position and nature of substituents on the imidazo[1,2-a]pyridine core. Variations include different halogen atoms (chlorine, fluorine, iodine) in place of bromine, different alkyl groups instead of methyl, and additional functional groups that modify the electronic and steric properties of the molecule.

Structural Analogs and Their Properties

Structural analogs of 6-Bromo-3-methylimidazo[1,2-A]pyridine demonstrate how subtle modifications to the molecular framework can lead to significant changes in biological activity and physicochemical properties. Table 2 presents a comparison of 6-Bromo-3-methylimidazo[1,2-A]pyridine with some structurally related compounds.

CompoundStructural DifferencesNotable Properties
6-Bromo-3-methylimidazo[1,2-A]pyridineReference compoundAntimicrobial activity, interaction with cytochrome P450
6-Chloro-3-methylimidazo[1,2-A]pyridineChlorine instead of bromine at position 6Different electronegativity and size affecting binding properties
3-Methylimidazo[1,2-A]pyridineNo halogen at position 6Reduced molecular weight, different lipophilicity profile
6-Bromo-2-methylimidazo[1,2-A]pyridineMethyl group at position 2 instead of 3Altered electronic distribution affecting target interactions
6-Bromo-3-ethylimidazo[1,2-A]pyridineEthyl group instead of methyl at position 3Increased lipophilicity, potentially different pharmacokinetics

These comparisons highlight the diversity within the imidazo[1,2-a]pyridine family and emphasize the unique attributes of each compound. Understanding these relationships aids in the rational design of new derivatives with tailored properties for specific applications.

Current Research and Future Directions

Current research on 6-Bromo-3-methylimidazo[1,2-A]pyridine continues to expand our understanding of its chemical properties, biological activities, and potential applications. Several research directions are being actively pursued, including the development of more efficient synthetic methodologies, exploration of new biological targets, and investigation of structure-property relationships.

One promising area of research involves the development of 6-Bromo-3-methylimidazo[1,2-A]pyridine derivatives with enhanced antimicrobial activity against resistant bacterial strains. By modifying the core structure or introducing additional functional groups, researchers aim to improve potency, selectivity, and pharmacokinetic properties.

Another active research direction focuses on exploring the antitumor potential of 6-Bromo-3-methylimidazo[1,2-A]pyridine and related compounds. Preliminary studies suggest that certain derivatives may exhibit cytotoxic activity against specific cancer cell lines, potentially through mechanisms involving DNA intercalation or enzyme inhibition.

Challenges and Opportunities

Despite the promising properties of 6-Bromo-3-methylimidazo[1,2-A]pyridine, several challenges remain in translating its potential into practical applications. One significant challenge involves optimizing the synthesis to achieve higher yields, improved purity, and reduced environmental impact. Developing greener synthetic approaches that minimize the use of hazardous reagents and solvents represents an important goal for sustainable chemistry.

Another challenge concerns the comprehensive characterization of the biological activities and mechanisms of action of 6-Bromo-3-methylimidazo[1,2-A]pyridine. More detailed studies are needed to elucidate its interactions with specific biological targets, identify potential off-target effects, and establish structure-activity relationships that can guide further optimization.

These challenges also present opportunities for interdisciplinary collaboration between synthetic chemists, medicinal chemists, pharmacologists, and computational scientists. By combining expertise from different fields, researchers can address complex problems and accelerate the development of 6-Bromo-3-methylimidazo[1,2-A]pyridine-based applications .

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